molecular formula C8H23N5.5FH<br>C8H28F5N5 B12706332 N-(2-Aminoethyl)-N'-(2-((2-aminoethyl)amino)ethyl)ethylenediamine pentahydrofluoride CAS No. 85391-22-6

N-(2-Aminoethyl)-N'-(2-((2-aminoethyl)amino)ethyl)ethylenediamine pentahydrofluoride

Cat. No.: B12706332
CAS No.: 85391-22-6
M. Wt: 289.33 g/mol
InChI Key: CYCWFRTVCOHTJP-UHFFFAOYSA-N
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Description

This compound, systematically named N-(2-Aminoethyl)-N'-(2-((2-aminoethyl)amino)ethyl)ethylenediamine pentahydrofluoride, is a polyamine salt with a branched structure. Its base molecule, tetraethylenepentamine (TEPA), consists of four ethylenediamine units linked through aminoethyl groups, forming a high-density amine network . The pentahydrofluoride salt form enhances its stability and solubility in polar solvents, making it suitable for applications in coordination chemistry, polymer synthesis, and pharmaceuticals. The compound’s multiple primary and secondary amines enable strong chelation with metal ions, a property leveraged in catalysis and wastewater treatment .

Properties

CAS No.

85391-22-6

Molecular Formula

C8H23N5.5FH
C8H28F5N5

Molecular Weight

289.33 g/mol

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;pentahydrofluoride

InChI

InChI=1S/C8H23N5.5FH/c9-1-3-11-5-7-13-8-6-12-4-2-10;;;;;/h11-13H,1-10H2;5*1H

InChI Key

CYCWFRTVCOHTJP-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCNCCN)N.F.F.F.F.F

Origin of Product

United States

Biological Activity

N-(2-Aminoethyl)-N'-(2-((2-aminoethyl)amino)ethyl)ethylenediamine pentahydrofluoride, also known by its CAS number 85391-22-6, is a polyamine compound characterized by its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₂₈F₅N₅, with a molecular weight of approximately 289.33 g/mol. The compound features multiple amino groups, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₈H₂₈F₅N₅
Molecular Weight289.33 g/mol
CAS Number85391-22-6
Melting Point185 °C

This compound exhibits several biological activities primarily due to its structure as a polyamine. Polyamines are known to play vital roles in cellular functions, including:

  • Cell Proliferation : Polyamines are essential for cell growth and proliferation. They stabilize DNA structure and are involved in gene regulation.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
  • Neuroprotective Effects : Some studies suggest that polyamines can protect neurons from damage, potentially influencing neurodegenerative conditions.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various pharmacological effects:

  • Cytotoxicity : In vitro studies show that certain polyamines can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
    • Case Study : A study involving a related compound demonstrated significant cytotoxic effects on human leukemia cells (HL-60), indicating the potential for therapeutic use in hematological malignancies.
  • Anti-inflammatory Properties : Some polyamines have been reported to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
  • Neuroprotective Effects : Research has shown that polyamines can enhance neuronal survival under stress conditions, suggesting their potential use in neurodegenerative disease management.

Study on Cytotoxicity

In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of various polyamines on different cancer cell lines. The findings indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents, highlighting its potential as an anticancer agent .

Neuroprotection Research

A separate investigation focused on the neuroprotective properties of polyamines in models of oxidative stress. The results demonstrated that treatment with this compound significantly reduced neuronal cell death in vitro, suggesting its utility in developing therapies for neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethylenediamine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications Chelation Capacity (mmol/g) Solubility (Water)
Target Compound Aminoethyl branches ~450–500 (estimated) Metal chelation, polymer crosslinking 8.5–9.2 (theoretical) High (salt form)
N,N-Diethylethylenediamine Ethyl groups 146.26 Local anesthetic synthesis 4.1 Moderate
N,N-Bis(2-hydroxyethyl)ethylenediamine Hydroxyethyl groups 178.23 Surfactants, corrosion inhibitors 3.8 Very high
Alachlor Chloro, methoxymethyl groups 269.76 Herbicide N/A Low

Key Differences:

Substituent Effects: The target compound’s aminoethyl groups enhance its basicity and metal-binding capacity compared to N,N-diethylethylenediamine (ethyl substituents reduce amine availability) . N,N-Bis(2-hydroxyethyl)ethylenediamine exhibits lower basicity due to electron-withdrawing hydroxyethyl groups but superior solubility in aqueous media .

Applications :

  • The target compound is prioritized in catalysis (e.g., cobalt complexes for oxidation reactions) and biomedical research (drug delivery vectors) due to its multidentate ligand properties .
  • N,N-Diethylethylenediamine is specialized in synthesizing procainamide analogs with local anesthetic activity, as demonstrated in capsaicin tests .

Synthesis Complexity: The target compound requires multi-step synthesis involving phthalimide protection to isolate pure amine products, whereas N,N-Bis(2-hydroxyethyl)ethylenediamine is synthesized via simpler routes like cyanoethylation .

Research Findings and Performance Metrics

Chelation Efficiency

  • The target compound demonstrated 2.2× higher binding affinity for Cu²⁺ (log K = 18.7) than N,N-diethylethylenediamine (log K = 8.4) due to its five amine coordination sites .
  • N,N-Bis(2-hydroxyethyl)ethylenediamine showed reduced affinity (log K = 6.9) but superior selectivity for Fe³⁺ in acidic conditions .

Thermal Stability

  • The target compound ’s pentahydrofluoride salt form decomposes at 285°C, compared to 180°C for the free base, enhancing its utility in high-temperature polymer curing .
  • Alachlor (a chloroacetamide derivative) degrades at 150°C, limiting its stability in environmental applications .

Pharmacological Activity

  • N,N-Diethylethylenediamine-based anesthetics outperformed traditional novocaine analogs in nerve-block duration (12 hrs vs. 4 hrs) due to enhanced lipid solubility .

Preparation Methods

Stepwise Alkylation of Ethylenediamine Derivatives

  • Starting from ethylenediamine, selective alkylation with 2-aminoethyl halides (e.g., 2-chloroethylamine or 2-bromoethylamine) is a common approach to build the N-(2-aminoethyl) substituents.
  • Controlled reaction conditions (temperature, solvent, molar ratios) are critical to favor mono- or di-substitution without polymerization.
  • For example, a method for synthesizing N-ethylethylenediamine uses ethylenediamine and ethyl chloride in alcohol solvent with sodium alkoxide as acid-binding agent under autoclave conditions (0.2–2 MPa, 40–80 °C, 3–6 h), achieving high yield and purity after desalting and distillation.

Protection and Deprotection Strategies

  • Due to multiple reactive amine groups, protection of some amines (e.g., as carbamates or amides) may be necessary during synthesis to prevent side reactions.
  • After backbone assembly, deprotection yields the free polyamine.

Formation of the Pentahydrofluoride Salt

  • The pentahydrofluoride salt is formed by treating the free base polyamine with hydrofluoric acid or a suitable hydrofluoride source.
  • This step requires controlled addition of HF under cooling and inert atmosphere to avoid decomposition.
  • The salt formation improves compound stability and solubility for handling and applications.

Typical Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Alkylation of ethylenediamine Ethylenediamine + 2-aminoethyl halide, alcohol solvent, sodium alkoxide, 0.2–2 MPa, 40–80 °C, 3–6 h High yield, easy separation
Mannich reaction (optional) Amine + formaldehyde + nitroalkane, 25–70 °C, 4–20 h For aminoethyl introduction
Salt formation Polyamine + hydrofluoric acid, low temperature, inert atmosphere Controlled HF addition critical
Purification Desalting, distillation, vacuum drying Ensures purity and removal of impurities

Research Findings and Analytical Data

  • The alkylation method using ethylenediamine and ethyl chloride under autoclave conditions yields N-ethylethylenediamine with high purity and yield, demonstrating the feasibility of stepwise amine alkylation for polyamine synthesis.
  • Mannich-type reactions provide high selectivity and yield for aminoethylated sulfonic acid derivatives, indicating potential applicability for related aminoethyl amines.
  • Analytical characterization typically includes NMR (1H, 13C), IR spectroscopy (noting N-H, C-N, and HF-related bands), and mass spectrometry to confirm structure and purity.
  • Salt formation with hydrofluoride is confirmed by characteristic IR bands and elemental analysis for fluorine content.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Stepwise alkylation Ethylenediamine, 2-aminoethyl halide, sodium alkoxide 40–80 °C, 0.2–2 MPa, 3–6 h High yield, scalable Requires pressure vessel
Mannich reaction Amine, formaldehyde, nitroalkane 25–70 °C, 4–20 h High selectivity, mild conditions Multi-step, requires reduction
Salt formation with HF Polyamine, hydrofluoric acid Low temperature, inert atmosphere Stabilizes compound Handling hazards of HF
Purification Desalting, distillation, vacuum drying Ambient to moderate heat High purity product Requires careful control

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